molecular formula C15H17N3O2 B13806162 4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino- CAS No. 61280-28-2

4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino-

Cat. No.: B13806162
CAS No.: 61280-28-2
M. Wt: 271.31 g/mol
InChI Key: KDOTWNMHLRDQRD-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino- is a heterocyclic compound that features a pyrimidinedione core with a phenyl group and a piperidino substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino- typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a phenyl-substituted pyrimidinedione with a piperidine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyrimidinedione derivative, while substitution could introduce new functional groups onto the phenyl or piperidino moieties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-morpholino-
  • 4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-pyrrolidino-

Uniqueness

4,6(1H,5H)-Pyrimidinedione, 5-phenyl-2-piperidino- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the piperidino group, in particular, may confer distinct pharmacological properties compared to similar compounds with different substituents.

Properties

CAS No.

61280-28-2

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

5-phenyl-2-piperidin-1-yl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C15H17N3O2/c19-13-12(11-7-3-1-4-8-11)14(20)17-15(16-13)18-9-5-2-6-10-18/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,17,19,20)

InChI Key

KDOTWNMHLRDQRD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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